molecular formula C18H15BrN6O B303698 2-amino-4-(3-bromophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-amino-4-(3-bromophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303698
M. Wt: 411.3 g/mol
InChI Key: JYXSLVIZDNRYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(3-bromophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as BRQ, is a chemical compound that has gained attention in the scientific community for its potential use as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-amino-4-(3-bromophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood, but it has been hypothesized that it works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 2-amino-4-(3-bromophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
2-amino-4-(3-bromophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been found to have low toxicity in animal studies, indicating that it may be safe for use in humans. However, more research is needed to fully understand the biochemical and physiological effects of 2-amino-4-(3-bromophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

Advantages and Limitations for Lab Experiments

One advantage of 2-amino-4-(3-bromophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its ability to selectively target cancer cells while leaving healthy cells unaffected. This makes it a potentially effective anticancer agent with minimal side effects. However, one limitation of 2-amino-4-(3-bromophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for 2-amino-4-(3-bromophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile research. One area of interest is the development of more efficient synthesis methods to increase the yield of 2-amino-4-(3-bromophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. Additionally, more research is needed to fully understand the mechanism of action of 2-amino-4-(3-bromophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile and its potential use in combination with other chemotherapy drugs. Finally, clinical trials are needed to determine the safety and efficacy of 2-amino-4-(3-bromophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in humans.

Synthesis Methods

The synthesis of 2-amino-4-(3-bromophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multi-step process that includes the reaction of 3-bromobenzaldehyde with ethyl cyanoacetate, followed by the reaction with 1,2,4-triazole-3-thiol to yield 3-bromo-1-(1H-1,2,4-triazol-3-yl)thiourea. This compound is then reacted with cyclohexanone and ammonium acetate to produce the final product, 2-amino-4-(3-bromophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

Scientific Research Applications

2-amino-4-(3-bromophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has shown promising results in preclinical studies as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Furthermore, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-amino-4-(3-bromophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been found to inhibit the growth of cancer cells that are resistant to other chemotherapy drugs.

properties

Product Name

2-amino-4-(3-bromophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C18H15BrN6O

Molecular Weight

411.3 g/mol

IUPAC Name

2-amino-4-(3-bromophenyl)-5-oxo-1-(1H-1,2,4-triazol-5-yl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C18H15BrN6O/c19-11-4-1-3-10(7-11)15-12(8-20)17(21)25(18-22-9-23-24-18)13-5-2-6-14(26)16(13)15/h1,3-4,7,9,15H,2,5-6,21H2,(H,22,23,24)

InChI Key

JYXSLVIZDNRYOG-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC(=CC=C4)Br)C(=O)C1

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC(=CC=C4)Br)C(=O)C1

Origin of Product

United States

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